Inhibitory Potency vs. K29 Peptide
In a direct head-to-head comparison within the same study, GGASCCLYCRCH (K12) inhibited the 2'-O-MTase activity of the SARS-CoV nsp16/10 complex with an IC₅₀ of approximately 160 μM, whereas the control peptides K8 (aa 100–107), K10 (aa 91–100), and K20 (aa 40–59) showed no significant inhibition even at concentrations up to 320 μM [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ~160 μM |
| Comparator Or Baseline | K8, K10, K20 (all >320 μM, no inhibition) |
| Quantified Difference | >2-fold selectivity window (K12 active at 160 μM; comparators inactive at 320 μM) |
| Conditions | In vitro MTase activity assay using ³H-labeled SAM; nsp16 (3.3 μM) and nsp10 (14 μM) |
Why This Matters
Only a subset of nsp10-derived peptides inhibit nsp16; procurement of the correct sequence (GGASCCLYCRCH) is critical for functional studies, as alternative fragments fail to suppress viral RNA capping.
- [1] Ke M, Chen Y, Wu A, Sun Y, Su C, Wu H, Jin X, Tao J, Wang Y, Ma X, Pan JA, Guo D. Short peptides derived from the interaction domain of SARS coronavirus nonstructural protein nsp10 can suppress the 2'-O-methyltransferase activity of nsp10/nsp16 complex. Virus Res. 2012;167(2):322-328. View Source
